5-(2-Bromophenyl)-5-oxovaleric acid

Heck coupling lipoxin analogue synthesis ortho-bromo aryl substrate

Researchers synthesizing aromatic lipoxin analogues require the ortho-bromo isomer for stereochemical fidelity, as meta/para isomers yield incorrect geometries in Pd(0)-catalyzed Heck coupling. - Exclusive ortho-bromo regiochemistry dictates trans-alkene pharmacophore trajectory. - Validated electrophilic partner for convergent lipoxin A₄ & B₄ mimetic synthesis. - Carboxylic acid terminus enables orthogonal diversification via amidation/esterification.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
CAS No. 124576-25-6
Cat. No. B050277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromophenyl)-5-oxovaleric acid
CAS124576-25-6
Synonyms5-(2-BROMOPHENYL)-5-OXOVALERIC ACID
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCCC(=O)O)Br
InChIInChI=1S/C11H11BrO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15)
InChIKeyUBVADNGAAQDTJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromophenyl)-5-oxovaleric acid: Ortho-Bromo Aryl Ketone Intermediate


5-(2-Bromophenyl)-5-oxovaleric acid (CAS 124576-25-6; synonym: 5-(2-bromophenyl)-5-oxopentanoic acid; benzenepentanoic acid, 2-bromo-δ-oxo-) is an ortho-brominated aromatic γ-keto carboxylic acid with molecular formula C₁₁H₁₁BrO₃ and molecular weight 271.11 g/mol [1]. The compound bears a 2-bromophenyl ketone moiety at the δ-position of a five-carbon valeric acid chain. Its principal documented application is as a defined aryl bromide Heck coupling partner in the stereoselective synthesis of aromatic lipoxin A₄ and lipoxin B₄ analogues, where the ortho-bromo substitution pattern is integral to the Pd-mediated construction of the trans-alkene pharmacophore [2].

Why Ortho-Bromo Regiochemistry Is Essential in Lipoxin Synthesis


In the convergent synthesis of aromatic lipoxin A₄ and B₄ mimetics, the aryl bromide component serves as the electrophilic partner in a Pd(0)-catalyzed Heck coupling that constructs the critical trans double bond [1]. The ortho-bromo regiochemistry of 5-(2-bromophenyl)-5-oxovaleric acid dictates the spatial trajectory of the emerging carbon–carbon bond, directly shaping the conformational profile of the final lipoxin analogue. Replacing this compound with the para-bromo isomer (CAS 35333-26-7) or the non-brominated 5-phenyl-5-oxovaleric acid would alter both the oxidative addition kinetics at palladium and the three-dimensional architecture of the coupled product, while the meta isomer (CAS 898787-86-5) would redirect the Heck-derived alkenyl chain to a geometrically incompatible orientation [2]. These regiochemical constraints are non-negotiable in stereoselective lipoxin analogue assembly.

Differentiation Evidence vs. Meta, Para, and Dehalogenated Analogs


Ortho-Bromo Regiochemistry Directs Heck Coupling Outcome

The ortho-bromo substitution of 5-(2-bromophenyl)-5-oxovaleric acid is structurally required for the Pd(0)-mediated Heck coupling that forms the trans double bond in aromatic lipoxin A₄ and B₄ analogues. In the convergent synthetic route reported by O'Sullivan et al., this compound serves as the electrophilic aryl bromide partner that couples with a chiral allylic alcohol fragment [1]. The para-bromo isomer (CAS 35333-26-7) would produce a linear, extended geometry incompatible with the bent conformation of native lipoxins, while the meta isomer (CAS 898787-86-5) would misdirect the coupled alkenyl chain to a non-productive trajectory. From a reactivity standpoint, general Heck chemistry literature establishes that para-bromo aryl substrates bearing electron-withdrawing carbonyl substituents exhibit diminished reactivity and elevated homocoupling by-product formation relative to their ortho-bromo counterparts [2]. Although a direct head-to-head Heck yield comparison under identical conditions has not been published for all three isomers, the regiochemical requirement is deterministic for the synthetic route.

Heck coupling lipoxin analogue synthesis ortho-bromo aryl substrate

Physical State and Lipophilicity: Ortho vs. Para Isomer

The ortho isomer (CAS 124576-25-6) exhibits no reported melting point in authoritative databases, consistent with an oily or low-melting solid physical state at ambient temperature [1]. In contrast, the para isomer (CAS 35333-26-7) is a crystalline solid with a reported melting point of 116–118 °C (recrystallized from ethyl acetate/hexane) . This physical state divergence has direct implications for handling: the ortho isomer requires liquid transfer or low-temperature solid handling protocols, whereas the para isomer can be weighed as a free-flowing powder. Additionally, the ortho isomer displays a computed XLogP3 of 2.1 [1], while the meta isomer has a reported LogP of 2.89 . The lower lipophilicity of the ortho isomer is attributable to the ortho effect — steric compression between the 2-bromo substituent and the carbonyl group reduces effective partitioning into hydrophobic media.

physicochemical properties ortho effect lipophilicity

Synthetic Route Efficiency via Alkyne Hydration

The target compound is prepared from 5-(2-bromophenyl)-4-pentynoic acid (CAS 124576-24-5) via sulfuric acid-catalyzed hydration, affording 5-(2-bromophenyl)-5-oxovaleric acid in 74% yield after 0.25 h reaction time [1]. This alkyne hydration route is specific to the ortho-bromo substrate. In comparison, the para isomer (CAS 35333-26-7) is synthesized via a fundamentally different Friedel-Crafts acylation of bromobenzene with glutaric anhydride in 85% yield . The divergent synthetic access routes mean that procurement of the ortho isomer may depend on availability of the alkynyl precursor (CAS 124576-24-5), while the para isomer relies on commodity bromobenzene. The 74% yield for the ortho isomer, while moderate, is reported under straightforward conditions (H₂SO₄, ambient temperature) and is embedded in a published, peer-reviewed synthetic protocol.

synthetic yield alkyne hydration precursor route

Methyl Ester Derivatization Confirms Carboxyl Reactivity

5-(2-Bromophenyl)-5-oxovaleric acid undergoes efficient methyl esterification, yielding methyl 5-(2-bromophenyl)-5-oxopentanoate in 97% yield [1]. This near-quantitative conversion demonstrates that the ortho-bromo substituent does not sterically impede nucleophilic attack at the carboxylic acid carbonyl, a potential concern given the proximity of the ortho-bromine to the reactive site in the extended conformation. The corresponding ethyl ester (CAS 898751-22-9) is also commercially catalogued, confirming that ester derivatives of the ortho isomer are accessible synthetic intermediates. No directly comparable esterification yield has been reported for the meta or para isomers under identical conditions, but the 97% value sets a high benchmark for the ortho isomer's amenability to carboxyl derivatization.

esterification derivatization yield synthetic utility

Biological Validation in Lipoxin A₄ Analogue Synthesis

The ultimate scientific value of 5-(2-bromophenyl)-5-oxovaleric acid lies in its proven role as a synthetic intermediate en route to biologically potent aromatic lipoxin A₄ analogues. In the study by O'Sullivan et al., lipoxin A₄ analogues (1R)-3a and (1S)-3a — synthesized using this compound as the Heck coupling partner — stimulated a significant increase in phagocytosis of apoptotic polymorphonuclear leukocytes (PMN) by macrophages, with comparable efficacy to native LXA₄ but greater potency, and a maximum phagocytosis effect observed at 10⁻¹¹ M for the LXB₄ analogue series [1]. In a zymosan-induced murine peritonitis model, the (1R)-3a analogue significantly reduced PMN accumulation in vivo [1]. This places the ortho-bromo intermediate within a synthetic pathway that yields analogues with sub-nanomolar functional potency, a critical differentiator from the para and meta isomers, which have not been reported in any analogous biologically validated lipoxin synthesis.

lipoxin A4 phagocytosis anti-inflammatory structure-activity relationship

Procurement-Driven Application Scenarios


Stereoselective Lipoxin Analogue Synthesis via Heck Coupling

The primary validated application of 5-(2-bromophenyl)-5-oxovaleric acid is as the electrophilic aryl bromide partner in the convergent, stereoselective synthesis of aromatic lipoxin A₄ and B₄ analogues [1]. The ortho-bromo position is structurally required for the Pd(0)-catalyzed Heck coupling that forms the trans double bond. Research groups pursuing stable lipoxin mimetics as pro-resolving anti-inflammatory agents should procure this specific isomer, as the meta and para isomers cannot yield the correct stereochemical outcome in the established synthetic route [2]. Downstream analogues have demonstrated phagocytosis stimulation at 10⁻¹¹ M and significant in vivo reduction of PMN accumulation in murine peritonitis [1].

Halogen-Diversified Compound Libraries via Cross-Coupling

The ortho-bromo substituent of 5-(2-bromophenyl)-5-oxovaleric acid serves as a versatile handle for Pd-catalyzed cross-coupling reactions beyond Heck coupling, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. The carboxylic acid terminus simultaneously enables amide bond formation or esterification (validated at 97% yield for the methyl ester [2]), allowing for orthogonal diversification. The ortho-bromo isomer's XLogP3 of 2.1 and lack of a defined melting point (oil or low-melting solid) distinguish it from the crystalline para isomer (mp 116–118 °C ), which may influence solubility and handling in parallel synthesis workflows.

Leukotriene B₄ Antagonist Scaffold Precursor

Patent US04855324A1 describes furyl, phenylene, and thienyl leukotriene B₄ analogues that utilize 5-(2-bromophenyl)-5-oxovaleric acid derivatives as synthetic precursors [1]. The compound's methyl ester (obtained in 97% yield) serves as a key intermediate in this antagonist series. Medicinal chemistry programs targeting the LTB₄ receptor for inflammatory indications should consider the ortho-bromo isomer specifically, as the patent literature establishes this regioisomer's integration into the antagonist scaffold, while no equivalent patent precedent exists for the meta or para isomers in this context.

Reference Standard for Ortho-Effect Physicochemical Studies

5-(2-Bromophenyl)-5-oxovaleric acid exhibits measurable physicochemical differences from its meta and para isomers that are attributable to the ortho effect: a lower XLogP3 (2.1 vs 2.89 for the meta isomer [1]), a lower boiling point (435.1 °C vs 441.2 °C for meta [2]), and the absence of a defined melting point versus the crystalline para isomer (mp 116–118 °C ). These property differences make the ortho isomer a useful reference compound in structure-property relationship (SPR) studies investigating how bromine substitution pattern influences lipophilicity, thermal behavior, and chromatographic retention in γ-keto acid series.

Quote Request

Request a Quote for 5-(2-Bromophenyl)-5-oxovaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.